iNOS Inhibitory Activity and Selectivity Profile vs. eNOS/nNOS Isoforms
N-(2,3-dimethylphenyl)-3-nitrobenzamide exhibits preferential inhibition of the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms. In a cell-based assay measuring nitric oxide production in HEK293 cells expressing human NOS isoforms, the compound demonstrated an EC50 of 290 nM for iNOS. This contrasts sharply with its activity against eNOS (EC50 > 100,000 nM) and nNOS (EC50 = 6,800 nM), providing a clear selectivity window [1].
| Evidence Dimension | Inhibitory potency (EC50) against human NOS isoforms |
|---|---|
| Target Compound Data | iNOS EC50 = 290 nM; eNOS EC50 > 100,000 nM; nNOS EC50 = 6,800 nM |
| Comparator Or Baseline | iNOS vs. eNOS and nNOS within the same compound profile |
| Quantified Difference | The compound is >344-fold more potent against iNOS than eNOS, and >23-fold more potent against iNOS than nNOS. |
| Conditions | Human eNOS, nNOS, and iNOS expressed in HEK293 cells; nitric oxide production measured after 18-24 hrs. |
Why This Matters
This selectivity profile defines its utility as a tool compound for probing iNOS-specific pathways without confounding effects from constitutive NOS isoforms.
- [1] BindingDB. (2025). BDBM50348731: EC50 values for eNOS (>1.00E+5 nM), nNOS (6.80E+3 nM), and iNOS (290 nM). View Source
